(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol
Description
(E)-4-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)phenol is a benzothiazole-based hydrazone derivative characterized by a phenol group para to the hydrazone linkage. This compound has garnered attention due to its diverse biological and physicochemical properties. Structurally, the hydrazone moiety (-NH-N=CH-) and the benzothiazole ring confer unique electronic and steric features, enabling interactions with biological targets and participation in excited-state intramolecular proton transfer (ESIPT) processes .
Key applications include:
- Anticancer Activity: Demonstrated cytotoxicity against melanoma cell lines (IC₅₀ values in low micromolar ranges) due to interactions with molecular pathways involving TP53 and B-RAF mutations .
- Antifungal Activity: Derivative 16m, featuring a triol-substituted benzene ring, exhibited broad-spectrum antifungal activity against Candida species (MIC: 8–32 µg/mL) .
- Optoelectronic Potential: Star-shaped analogs linked to triazine cores show promise in organic solar cells and fluorescence-based devices due to enhanced π-conjugation .
Properties
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-11-7-5-10(6-8-11)9-15-17-14-16-12-3-1-2-4-13(12)19-14/h1-9,18H,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLBPPKOUZGPP-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol typically involves the condensation reaction between 2-hydrazinylbenzo[d]thiazole and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Reactivity with Boron Compounds
An unexpected reaction with triphenylborane (BPh₃) in chloroform was reported, leading to the formation of a boron-containing heterocycle instead of the anticipated coordination complex :
| Reaction Conditions | Expected Product | Observed Product | Key Structural Features |
|---|---|---|---|
| BPh₃ in CHCl₃, room temperature | Boron coordinated via O and N | 2,2-Diphenyl-1,3-dioxa-2-borata-1,2-dihydronaphthalene | Boron cyclized with two oxygen atoms, disrupting the hydrazone bond |
This reaction highlights the compound’s susceptibility to structural rearrangement under Lewis acid conditions.
Functional Group Transformations
The phenolic (–OH) and hydrazone (–NH–N=C–) groups enable targeted modifications:
Oxidation Reactions
-
Phenolic group : Reacts with oxidizing agents (e.g., KMnO₄/H₂SO₄) to form quinone derivatives.
-
Hydrazone bond : Oxidized by H₂O₂ to yield diazenium intermediates, which decompose to release nitrogen gas.
Reduction Reactions
-
Hydrazone bond : Reduced by NaBH₄ or LiAlH₄ to form a hydrazine (–NH–NH–) linkage, altering electronic properties.
Substitution Reactions
-
Electrophilic aromatic substitution : Bromination at the phenolic ring’s para-position using Br₂/FeBr₃.
Stability Under Hydrolytic Conditions
The hydrazone bond is stable in neutral aqueous solutions but hydrolyzes under acidic (HCl) or basic (NaOH) conditions:
| Condition | pH | Time (h) | Degradation Products |
|---|---|---|---|
| HCl | 2 | 6 | 4-Hydroxybenzaldehyde + 2-Hydrazinylbenzo[d]thiazole |
| NaOH | 12 | 4 | Same as above |
This reversibility is leveraged in pH-responsive drug delivery systems .
Coordination Chemistry
The compound acts as a bidentate ligand , coordinating metals via the phenolic oxygen and hydrazone nitrogen. Reported complexes include:
| Metal Ion | Solvent | Coordination Mode | Application | Source |
|---|---|---|---|---|
| Cu(II) | Methanol | O, N | Antioxidant activity enhancement | |
| Zn(II) | Ethanol | O, N | Fluorescence amplification |
Photochemical Reactivity
Exposure to UV light (λ = 365 nm) induces E→Z isomerization of the hydrazone bond, confirmed by NMR and UV-Vis spectroscopy . This property is exploited in photoresponsive materials.
Comparative Reactivity with Analogues
Reactivity differs significantly from structurally related compounds:
| Compound | Key Reaction Difference |
|---|---|
| 2-(Benzo[d]thiazol-2-yl)hydrazine | Lacks phenolic group; no quinone formation on oxidation |
| 4-Hydroxybenzaldehyde | No hydrazone bond; unreactive with BPh₃ |
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity :
- Mechanism : The benzo[d]thiazole group is known for its ability to interact with bacterial enzymes and disrupt cellular processes.
- Case Study : A study demonstrated that derivatives of benzo[d]thiazole exhibit significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The hydrazone link enhances this activity by stabilizing the interaction with bacterial targets .
-
Anticancer Properties :
- Mechanism : Compounds containing hydrazone linkages have been shown to induce apoptosis in cancer cells.
- Case Study : Research indicated that (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation was attributed to its interference with the cell cycle .
- Anti-inflammatory Effects :
Analytical Applications
- Chemical Sensors :
- Functionality : The compound can act as a chemosensor for metal ions due to the presence of nitrogen and sulfur atoms capable of coordinating with metal centers.
- Data Table :
| Metal Ion | Detection Limit (µM) | Response Time (min) |
|---|---|---|
| Cu²⁺ | 0.5 | 5 |
| Fe³⁺ | 1.0 | 10 |
| Zn²⁺ | 0.8 | 7 |
- These properties make it suitable for environmental monitoring and food safety applications.
- Chromatographic Applications :
- Use in HPLC : The compound has been utilized as a stationary phase modifier in high-performance liquid chromatography (HPLC), enhancing the separation efficiency of complex mixtures.
Material Science Applications
Mechanism of Action
The mechanism of action of (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol involves its interaction with biological targets such as enzymes or receptors. The hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and potentially inhibiting enzyme activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The biological and functional properties of (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol are highly sensitive to substituent variations. Below is a comparative analysis with structurally related hydrazone derivatives:
Functional Comparisons
- Anticancer Activity : The nitro derivative AFN01 outperforms the parent compound due to the electron-withdrawing nitro group, which enhances electrophilicity and DNA intercalation . In contrast, the methoxy-substituted THIO () lacks significant cytotoxicity but shows anti-inflammatory effects.
- Antifungal Activity : The triol derivative 16m exhibits superior antifungal activity compared to the parent compound, likely due to increased hydrogen-bonding capacity with fungal cell membranes .
- Enzyme Inhibition : Triazole-based derivatives () demonstrate stronger anti-tyrosinase activity (IC₅₀: 1.5–12.5 µM) than benzothiazole hydrazones, highlighting the role of heterocyclic core flexibility .
- Optoelectronic Performance: Star-shaped triazine derivatives () exhibit enhanced charge-transfer properties compared to monomeric hydrazones, making them suitable for organic solar cells .
Mechanistic Insights
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) groups in THIO reduce reactivity toward electrophilic targets but improve anti-inflammatory effects . Conversely, nitro groups in AFN01 increase redox activity, favoring anticancer mechanisms .
- Substituent Position : Anti-tyrosinase activity in triazole derivatives is maximized when hydroxyl groups are at the 2nd position of the benzene ring, as steric hindrance at the 3rd position reduces binding .
Biological Activity
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol, a compound characterized by its hydrazone structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazole moiety linked to a phenolic hydrazone, which is crucial for its biological activities. The presence of the hydrazone functional group is known to enhance the reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various hydrazone derivatives, including those related to this compound. For instance:
- In vitro Studies : The compound exhibited significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics. Specific derivatives have shown MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied, with promising results for compounds similar to this compound:
- Cell Viability Assays : Research indicates that this class of compounds can inhibit the growth of cancer cells, including melanoma and glioblastoma cell lines. For example, certain derivatives demonstrated IC50 values below 30 µM, indicating potent cytotoxicity .
Acetylcholinesterase Inhibition
Another significant area of research is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's:
- Inhibitory Activity : Compounds containing thiazole rings have shown promising AChE inhibitory activity. Studies reported IC50 values as low as 2.7 µM for structurally similar compounds, suggesting that this compound could potentially serve as a lead compound for developing AChE inhibitors .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies have elucidated the binding interactions between the compound and its biological targets, revealing critical hydrogen bonding and hydrophobic interactions that contribute to its efficacy.
- Structure-Activity Relationship (SAR) : Modifications in the benzothiazole and phenolic portions significantly influence the biological activity, emphasizing the importance of specific substituents in enhancing potency.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives, including hydrazones, against multiple bacterial strains. The results indicated that compounds with electron-donating groups on the phenolic ring exhibited enhanced antimicrobial activity .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of benzothiazole derivatives on melanoma cells, demonstrating that structural modifications could lead to improved selectivity and potency against cancerous tissues .
Q & A
Q. What are the optimal synthetic routes for (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation of benzo[d]thiazol-2-amine derivatives with substituted aldehydes under alkaline conditions. For example, hydrazone formation via Schiff base reactions in ethanol or methanol with catalytic acetic acid (70–75% yields) . Reaction parameters such as solvent polarity, temperature (e.g., reflux at 70–80°C), and stoichiometric ratios significantly impact yields. Evidence from analogous compounds shows that electron-donating substituents on aldehydes enhance reaction rates and yields (e.g., 90–96% yields with alkyl/aryl groups) . Key Data :
| Substituent on Aldehyde | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Electron-donating (e.g., -OCH₃) | 6–8 | 90–96 | |
| Electron-withdrawing (e.g., -NO₂) | 12–14 | 65–70 |
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this hydrazone derivative?
- Methodological Answer : 1H NMR and mass spectrometry (MS) are critical. The (E)-configuration is confirmed by a singlet near δ 8.5–9.0 ppm (hydrazone -CH=N- proton) and characteristic benzo[d]thiazole aromatic signals (δ 7.2–8.3 ppm) . MS analysis typically shows molecular ion peaks (e.g., m/z 351–492 for analogous compounds) with fragmentation patterns matching theoretical calculations . IR spectroscopy further validates -OH (broad peak ~3200 cm⁻¹) and -C=N (1620–1650 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational QSAR models predict the mutagenic potential of this compound, and what are their limitations?
- Methodological Answer : Tools like T.E.S.T. (Toxicity Estimation Software Tool) employ consensus QSAR models to predict mutagenicity. For example, a study on structurally similar hydrazones calculated an average mutagenicity probability of 0.42 (scale: 0–1) using five models . Limitations include reliance on 2D structural descriptors and poor predictability for novel scaffolds lacking training data. Experimental validation via Ames testing is recommended to resolve discrepancies . Key Data :
| Model Used | Predicted Mutagenicity Score | Confidence Interval |
|---|---|---|
| Hierarchical | 0.38 | ±0.12 |
| FDA | 0.45 | ±0.15 |
| Consensus | 0.42 | N/A |
Q. What strategies resolve contradictions in reported antimicrobial activity data for benzo[d]thiazole hydrazones?
- Methodological Answer : Discrepancies often arise from variations in microbial strains, assay protocols (e.g., broth microdilution vs. disc diffusion), and compound purity. A meta-analysis of 15 studies showed MIC (Minimum Inhibitory Concentration) values ranging from 8–64 µg/mL for Gram-positive bacteria . Standardizing protocols (e.g., CLSI guidelines) and using logarithmic-phase cultures improve reproducibility. Structure-activity relationship (SAR) studies indicate that halogen substituents (e.g., -Cl, -F) enhance activity by 2–4 fold . Key Data :
| Substituent | MIC against S. aureus (µg/mL) | Reference |
|---|---|---|
| -H | 64 | |
| -Cl | 16 | |
| -CF₃ | 8 |
Q. How does solvent-free synthesis using Eaton’s reagent improve the efficiency of forming benzo[d]thiazole derivatives?
- Methodological Answer : Eaton’s reagent (P₂O₅/MeSO₃H) activates carbonyl groups via hydrogen bonding, enabling solvent-free Friedel-Crafts acylation at 50–60°C. This method reduces reaction times (2–4 hours vs. 12+ hours in traditional solvents) and eliminates purification challenges from polar aprotic solvents . For example, fused imidazo[2,1-b]thiazoles achieve 90–96% yields under these conditions .
Methodological Considerations for Experimental Design
Q. What controls are essential when assessing the stability of this hydrazone under physiological conditions?
Q. How do steric and electronic effects influence the tautomeric behavior of the hydrazone moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
